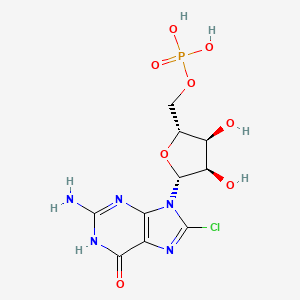![molecular formula C10H11N3O2 B12921149 2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 919990-89-9](/img/structure/B12921149.png)
2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . Another approach is a catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and yields the target compound in a short reaction time with good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above could potentially be scaled up for industrial applications, given their efficiency and the relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield dihydro derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylated derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to various downstream effects, including the modulation of immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Imidazo[1,2-a]pyridine-7-carboxylic acid
- Tetrazolo[1,5-a]pyridine-7-carboxylic acid
Uniqueness
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of an isopropyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
919990-89-9 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-11-9-7(10(14)15)4-3-5-13(9)12-8/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
ILTGYZZVQCLAMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C=CC=C(C2=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


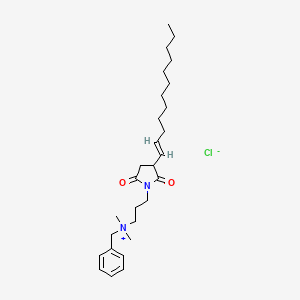
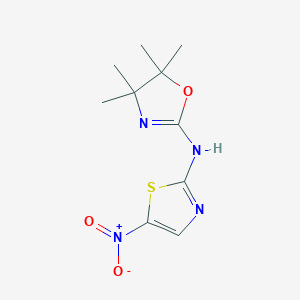
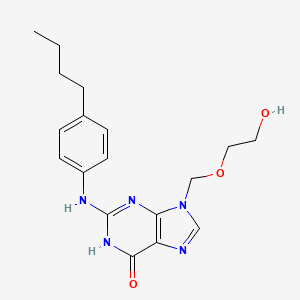

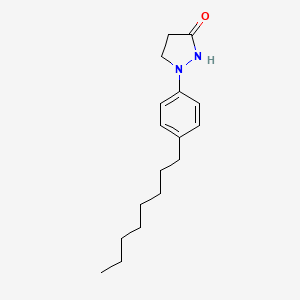


![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
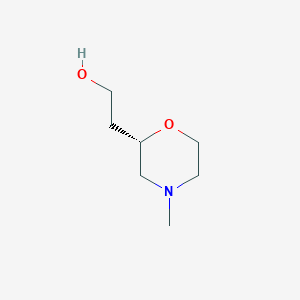

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
